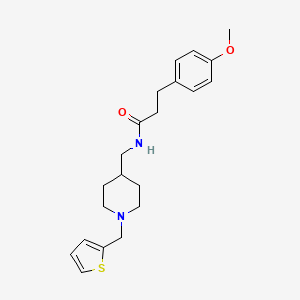
3-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP belongs to the class of piperidine derivatives and has been studied for its ability to modulate certain receptors in the brain.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide involves the modulation of certain receptors in the brain, including the mu-opioid receptor and the serotonin transporter. This compound acts as an agonist at the mu-opioid receptor, which is involved in the regulation of pain and mood. This compound also acts as a serotonin transporter inhibitor, which increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce pain sensitivity and increase pain tolerance in animal models. This compound has also been shown to have antidepressant and anxiolytic effects in animal models. This compound has been shown to increase the levels of serotonin in the brain, which is involved in the regulation of mood and appetite.
Advantages and Limitations for Lab Experiments
3-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide has several advantages for lab experiments, including its high purity and yield, and its ability to modulate certain receptors in the brain. However, this compound also has several limitations, including its potential toxicity and the lack of human clinical trials. Further research is needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for 3-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide research. One area of research is the development of novel analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of addiction, depression, anxiety, and pain management. Further research is also needed to determine the safety and efficacy of this compound in humans, and to investigate the potential side effects of this compound. Overall, this compound has significant potential for the development of new therapeutics, and further research is needed to fully understand its pharmacological properties.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide involves the reaction of 4-methoxyphenylacetic acid with thiophen-2-ylmethylamine, followed by the reaction of the resulting intermediate with piperidine-4-carboxaldehyde. The final product is obtained by the reduction of the resulting imine with sodium borohydride. The synthesis of this compound has been reported in several studies and has been optimized to yield high purity and yield.
Scientific Research Applications
3-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide has been studied for its potential therapeutic applications in several areas, including addiction, depression, anxiety, and pain management. Studies have shown that this compound can modulate certain receptors in the brain, such as the mu-opioid receptor and the serotonin transporter, which are involved in the regulation of mood and pain. This compound has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory disorders.
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-25-19-7-4-17(5-8-19)6-9-21(24)22-15-18-10-12-23(13-11-18)16-20-3-2-14-26-20/h2-5,7-8,14,18H,6,9-13,15-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBAUUXAAJKVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2949037.png)
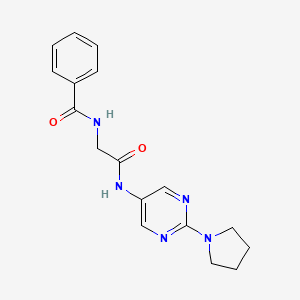
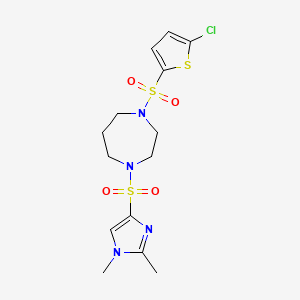
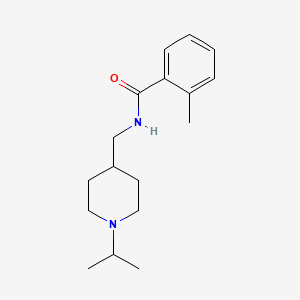
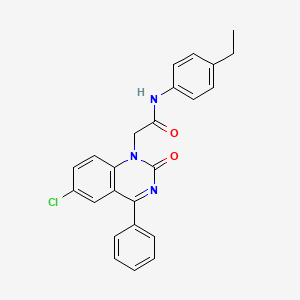
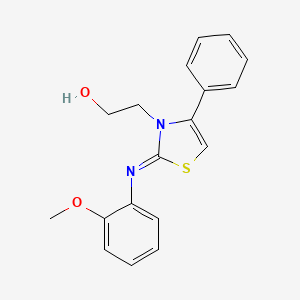
![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2949047.png)
![2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide](/img/structure/B2949048.png)
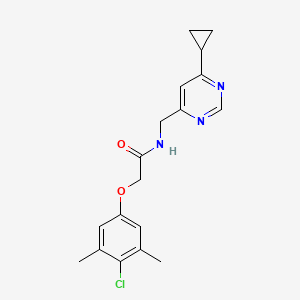
![5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B2949052.png)
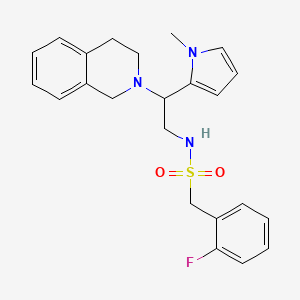
![3-Methoxy-4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde](/img/structure/B2949057.png)
![2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2949058.png)
![N-[5-[(2-methylphenyl)methylthio]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2949059.png)